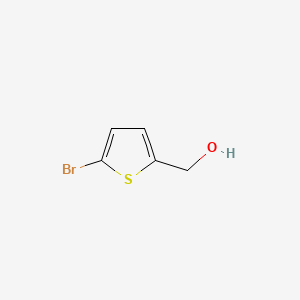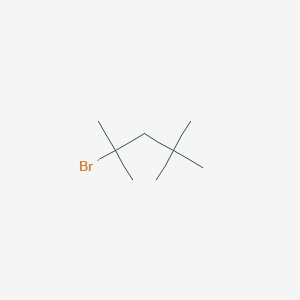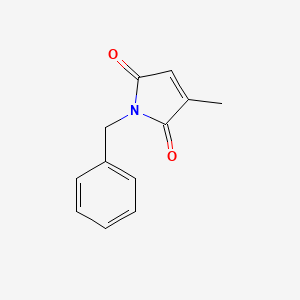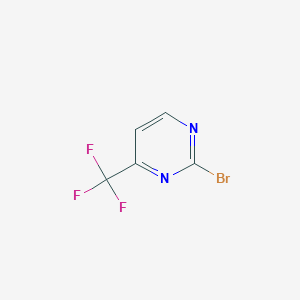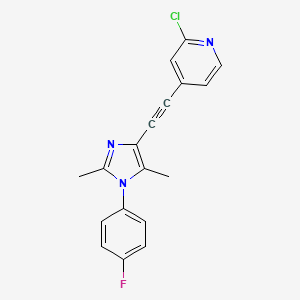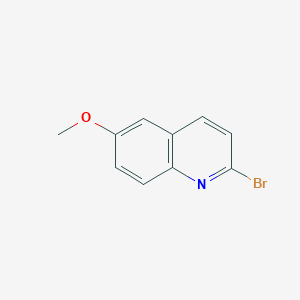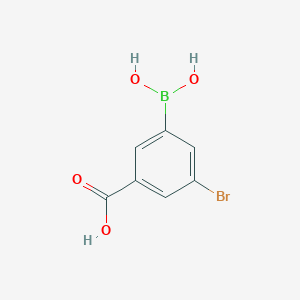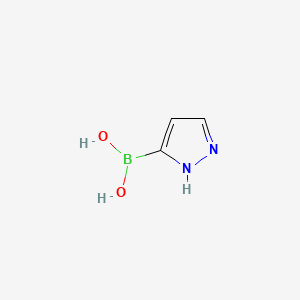
(1H-ピラゾール-3-イル)ボロン酸
説明
1H-Pyrazol-3-ylboronic acid (PBA) is a compound derived from pyrazole and boronic acid, and is a widely used reagent in organic synthesis, medicinal chemistry, and biochemistry. PBA has been widely studied in recent years due to its versatile biological activities, including its ability to act as an inhibitor of enzymes, a ligand for metal ions, and a fluorescent probe. PBA is also used in a variety of laboratory experiments, including those involving molecular imaging and drug design.
科学的研究の応用
γ-セクレターゼモジュレーター
この化合物は、γ-セクレターゼモジュレーターとして作用するアミノチアゾールの調製における試薬として使用されます。 これらのモジュレーターは、アルツハイマー病の研究において重要であり、疾患の病理における重要な因子であるアミロイドβペプチドの産生に影響を与える可能性があります .
JAK2阻害剤
それは、ヤヌスキナーゼ2(JAK2)の潜在的な阻害剤であるアミノピリドインドールカルボキサミドの前駆体として役立ちます。 これらの阻害剤は、過剰な血液細胞産生に関与する疾患である骨髄増殖性疾患の治療において重要です .
TGF-β1および活性Aシグナル阻害剤
この化合物は、TGF-β1および活性Aシグナルを阻害するピリジン誘導体の合成に関与しています。 この阻害は、これらの経路が腫瘍の増殖と転移に関与することが多いことから、がん研究において重要です .
c-Metキナーゼ阻害剤
また、c-Metキナーゼを阻害するMK-2461アナログを作成するためにも使用されます。 この酵素の阻害剤は、細胞の増殖と分化における役割のために、がん治療のために研究されています .
VEGFおよびオーロラキナーゼ阻害剤
試薬として、VEGFおよびオーロラキナーゼの阻害剤の調製を支援します。 これらの阻害剤は、血管新生と細胞分裂プロセスを標的とすることで、さまざまな癌の治療に適用されます .
光学生産
このボロン酸誘導体は、光学生産に使用されていますが、この分野におけるその用途に関する具体的な詳細は、検索結果には示されていません .
抗リーシュマニアおよび抗マラリア活性
(1H-ピラゾール-3-イル)ボロン酸誘導体を含むピラゾール含有化合物は、強力な抗リーシュマニアおよび抗マラリア活性を示します。 これらの活性は、リーシュマニア症やマラリアなどの寄生虫病の治療法を開発する上で重要です .
作用機序
Target of Action
1H-Pyrazol-3-ylboronic acid, also known as 1H-Pyrazole-3-Boronic Acid, Pyrazole-3-boronic acid, or 1H-Pyrazol-3-ylboronic acid, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, namely Leishmania and Plasmodium species .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to their death and thus treating the diseases they cause
Biochemical Pathways
It is likely that the compound interferes with essential biochemical pathways in theLeishmania and Plasmodium parasites, leading to their death
Result of Action
The result of the action of 1H-Pyrazol-3-ylboronic acid is the death of the Leishmania and Plasmodium parasites, leading to the treatment of leishmaniasis and malaria
Action Environment
The action of 1H-Pyrazol-3-ylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability The efficacy of the compound can also be influenced by factors such as the patient’s health status, the presence of other medications, and the specific strain of the parasite
生化学分析
Biochemical Properties
1H-Pyrazol-3-ylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of pyrazole derivatives through the Suzuki-Miyaura coupling reaction . This reaction involves the interaction of 1H-Pyrazol-3-ylboronic acid with aryl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors .
In terms of enzyme interactions, 1H-Pyrazol-3-ylboronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue. This interaction can lead to the inhibition of enzyme activity, making it a potential candidate for the development of enzyme inhibitors . Additionally, the compound’s ability to interact with proteins and other biomolecules through its boronic acid group allows it to modulate various biochemical pathways.
Cellular Effects
1H-Pyrazol-3-ylboronic acid has been studied for its effects on various types of cells and cellular processes. The compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 1H-Pyrazol-3-ylboronic acid can inhibit the activity of certain kinases, leading to changes in cell signaling pathways that regulate cell growth and proliferation. This inhibition can result in altered gene expression and metabolic activity, potentially leading to therapeutic effects in cancer cells .
Furthermore, 1H-Pyrazol-3-ylboronic acid has been found to induce apoptosis in certain cancer cell lines by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . These cellular effects highlight the compound’s potential as a therapeutic agent for targeting cancer cells and modulating cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazol-3-ylboronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins . The boronic acid group of the compound can interact with the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 1H-Pyrazol-3-ylboronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .
Additionally, 1H-Pyrazol-3-ylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions and metabolic pathways . The compound’s ability to bind to various biomolecules and modulate their activity underscores its potential as a versatile tool in biochemical research and therapeutic development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazol-3-ylboronic acid have been observed to change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light. This degradation can lead to a decrease in its efficacy and potency in biochemical assays .
Long-term studies have shown that 1H-Pyrazol-3-ylboronic acid can have sustained effects on cellular function when used in in vitro and in vivo experiments . For example, prolonged exposure to the compound can result in sustained inhibition of enzyme activity and modulation of cell signaling pathways. These temporal effects highlight the importance of considering the stability and degradation of 1H-Pyrazol-3-ylboronic acid in experimental designs.
Dosage Effects in Animal Models
The effects of 1H-Pyrazol-3-ylboronic acid in animal models have been found to vary with different dosages . At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, 1H-Pyrazol-3-ylboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in studies where the compound’s efficacy plateaus at certain dosages, indicating that increasing the dose beyond a certain point does not result in additional therapeutic benefits . These findings underscore the importance of optimizing the dosage of 1H-Pyrazol-3-ylboronic acid to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
1H-Pyrazol-3-ylboronic acid is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor . The compound can interact with enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolic flux and metabolite levels. For example, 1H-Pyrazol-3-ylboronic acid can inhibit enzymes in the glycolytic pathway, resulting in altered glucose metabolism and energy production .
Additionally, the compound’s interaction with enzymes in the citric acid cycle can affect the production of key metabolites, such as ATP and NADH, which are essential for cellular energy homeostasis . These metabolic effects highlight the compound’s potential to modulate various biochemical pathways and influence cellular metabolism.
Transport and Distribution
The transport and distribution of 1H-Pyrazol-3-ylboronic acid within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 1H-Pyrazol-3-ylboronic acid can bind to specific proteins that facilitate its distribution to various cellular compartments .
The localization and accumulation of 1H-Pyrazol-3-ylboronic acid within cells can affect its activity and function. For example, the compound’s interaction with intracellular transporters can influence its concentration in specific organelles, such as the mitochondria and nucleus . These transport and distribution properties are critical for understanding the compound’s cellular effects and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1H-Pyrazol-3-ylboronic acid is determined by its interaction with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through the recognition of targeting sequences by cellular machinery .
The activity and function of 1H-Pyrazol-3-ylboronic acid can be influenced by its subcellular localization. For instance, the compound’s presence in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins . Similarly, its localization in the mitochondria can impact cellular energy production and apoptosis pathways . Understanding the subcellular localization of 1H-Pyrazol-3-ylboronic acid is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
特性
IUPAC Name |
1H-pyrazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWPDLMDVINSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460052 | |
| Record name | 1H-Pyrazol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376584-63-3 | |
| Record name | 1H-Pyrazol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)

